molecular formula C22H22N4O2S B2409488 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 946373-72-4

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2409488
M. Wt: 406.5
InChI Key: IBBMVHYQJPWOMH-UHFFFAOYSA-N
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Description

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings highlight their significance in developing antimicrobial agents. These compounds exhibit promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). The synthesis process involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by several reaction steps leading to the creation of pyrimidinones and oxazinones.

Anti-inflammatory Applications

Another research area focuses on the anti-inflammatory properties of heterocyclic compounds, including pyrimidinones and oxazinones. These compounds were synthesized using citrazinic acid as a starting material, showing good anti-inflammatory activity comparable to Prednisolone®, a reference drug (Amr et al., 2007). Such findings underscore the potential of these compounds in developing new anti-inflammatory drugs.

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular configurations and interactions. These compounds exhibit a folded conformation, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016). Understanding such molecular arrangements is crucial for designing compounds with desired biological activities.

Synthesis Methodologies

Research on the synthesis of heterocyclic compounds, including those containing the pyrimidinone and oxazinone moieties, provides valuable methodologies for creating novel compounds with potential therapeutic applications. The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides exemplifies innovative approaches to generating new heterocyclic assemblies (Obydennov et al., 2017).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-4-2-5-17(12-15)24-20(27)14-29-21-18-6-3-7-19(18)26(22(28)25-21)13-16-8-10-23-11-9-16/h2,4-5,8-12H,3,6-7,13-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMVHYQJPWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

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